Product packaging for ADBICA N-(4-hydroxypentyl) metabolite(Cat. No.:)

ADBICA N-(4-hydroxypentyl) metabolite

Cat. No.: B1162951
M. Wt: 359.5
InChI Key: IZMLODTWDCPVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The ADBICA N-(4-hydroxypentyl) metabolite is a critical reference standard for researchers in forensic and clinical toxicology. This compound is a major metabolite of synthetic cannabinoids such as 5F-ADBICA and ADBICA (also known as ADB-PICA) . These parent compounds are potent synthetic cannabinoid receptor agonists (SCRAs) with high affinity for both CB1 and CB2 receptors, mimicking the effects of THC, the primary psychoactive component in cannabis . Identification of this metabolite is essential for confirming the consumption of specific synthetic cannabinoids, as the parent drugs are extensively and rapidly metabolized in the body. In many cases, the parent compound is present only at very low concentrations or is undetectable in urine, making metabolites the primary analytical targets for proving SCRA intake . The this compound is therefore a valuable biomarker for toxicological screening and confirmatory analysis in both clinical and forensic casework, helping to link adverse health effects and intoxication incidents to a specific toxic compound . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5

InChI

InChI=1S/C20H29N3O3/c1-13(24)8-7-11-23-12-15(14-9-5-6-10-16(14)23)19(26)22-17(18(21)25)20(2,3)4/h5-6,9-10,12-13,17,24H,7-8,11H2,1-4H3,(H2,21,25)(H,22,26)

InChI Key

IZMLODTWDCPVEI-UHFFFAOYSA-N

SMILES

CC(O)CCCN1C=C(C(NC(C(C)(C)C)C(N)=O)=O)C2=C1C=CC=C2

Synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide

Origin of Product

United States

Ii. Analytical Methodologies for Detection and Quantification

Sample Preparation Strategies for Biological Matrices

Extracting ADBICA N-(4-hydroxypentyl) metabolite from biological matrices like urine or blood is a crucial first step to ensure accurate analysis. The primary goals are to remove interfering substances and concentrate the analyte. Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and enzymatic hydrolysis to cleave conjugated metabolites.

Solid-phase extraction is a widely used technique for the sample cleanup and concentration of synthetic cannabinoid metabolites from urine. glpbio.com While specific protocols for this compound are not extensively detailed in the provided literature, the general methodology applied to similar compounds, such as JWH-018 metabolites, involves using a solid sorbent to adsorb the analyte from the liquid sample. glpbio.com After adsorption, interfering substances are washed away, and the metabolite of interest is then eluted with a small volume of an appropriate solvent. This technique is valued for its efficiency and ability to provide clean extracts for subsequent analysis.

Liquid-liquid extraction is another effective method for recovering synthetic cannabinoid metabolites from biological samples. oup.com In one comprehensive method for analyzing 32 synthetic cannabinoid metabolites, LLE was employed following enzymatic hydrolysis. oup.com The protocol involves adjusting the sample pH and using an organic solvent mixture to extract the analytes. oup.com

A specific LLE procedure involved the following steps:

Addition of 500 microliters of 20% acetic acid to the sample to adjust the pH to 3.5. oup.com

Addition of three milliliters of a chlorobutane:isopropanol (7:3) solvent mixture. oup.com

Extraction for 15 minutes on a nutating mixer. oup.com

Centrifugation for 5 minutes to separate the organic and aqueous layers. oup.com

Transfer of the organic solvent to a clean vial and evaporation to dryness under nitrogen at 40°C. oup.com

Reconstitution of the dried extract in 40 microliters of methanol (B129727), followed by 40 microliters of 0.2% acetic acid. oup.com

This LLE method demonstrated recoveries ranging from 48% to 104% for the various metabolites tested. oup.com

Table 1: Liquid-Liquid Extraction Parameters
ParameterSpecificationReference
Extraction SolventChlorobutane:Isopropanol (70:30) oup.com
Sample pH3.5 (adjusted with 20% acetic acid) oup.com
Extraction Time15 minutes oup.com
Evaporation Temperature40°C under nitrogen oup.com
Reconstitution SolventsMethanol and 0.2% Acetic Acid oup.com

Synthetic cannabinoids and their metabolites are often excreted in urine as glucuronide conjugates. oup.comnih.gov To enable the detection of the total metabolite concentration, a hydrolysis step is necessary to cleave these conjugates before extraction. nih.govnih.gov This is commonly achieved through enzymatic hydrolysis using a β-glucuronidase enzyme. oup.comnih.gov

The efficiency of hydrolysis can be influenced by the enzyme source, incubation time, and temperature. nih.govnih.gov For instance, a method for detecting 32 synthetic cannabinoid metabolites utilized β-glucuronidase from abalone, with samples incubated at 56°C for 45 minutes to hydrolyze the glucuronide conjugates. oup.com It has been noted that β-glucuronidases can exhibit different efficiencies for various types of conjugates, with a general preference for O-glucuronides over N-glucuronides. nih.govnih.gov However, certain recombinant enzymes have demonstrated high efficiency in hydrolyzing N-glucuronides within minutes. nih.gov For comprehensive screening, hydrolysis conditions must be optimized to ensure complete cleavage for all target analytes. nih.gov In some studies, incubation with β-glucuronidase from Helix pomatia for 4 hours at 37°C has been shown to be effective. nih.gov

Table 2: Example Enzymatic Hydrolysis Conditions
Enzyme SourceTemperatureIncubation TimeReference
Abalone56°C45 minutes oup.com
Helix pomatia (Type H-1)37°C4 hours nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the this compound from other compounds in the extract before detection.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for the analysis of synthetic cannabinoid metabolites. oup.comnih.gov It offers robust separation of complex mixtures, which is essential for distinguishing between structurally similar metabolites.

Ultra-high performance liquid chromatography (UHPLC) provides significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A validated method for the analysis of 32 synthetic cannabinoid metabolites, including compounds structurally related to ADBICA metabolites, utilized a UHPLC system for chromatographic separation. oup.com The separation was achieved using a reversed-phase C18 column, which is common for retaining and separating non-polar to moderately polar compounds like synthetic cannabinoid metabolites. oup.com

Table 3: UHPLC Parameters for Synthetic Cannabinoid Metabolite Analysis
ParameterSpecificationReference
InstrumentAgilent Technologies 1290 LC oup.com
ColumnZorbax Eclipse Plus C-18 (2.1 mm × 50 mm × 1.8 µm) oup.com
Column Temperature50°C oup.com

This method, combined with tandem mass spectrometry, allowed for the successful separation and detection of a wide range of metabolites with linearity established from 0.5 to 200 ng/mL. oup.com

Liquid Chromatography (LC)

Column Chemistries and Mobile Phase Optimization

The chromatographic separation of this compound and related compounds is almost exclusively performed using reversed-phase liquid chromatography (RPLC). The choice of column chemistry and mobile phase composition is critical for achieving the necessary resolution, peak shape, and retention.

C18 (octadecylsilane) is the most commonly utilized stationary phase for the analysis of synthetic cannabinoid metabolites. oup.comoup.com These columns provide the hydrophobic character necessary to retain the largely non-polar analytes. Modern columns often feature particle sizes under 3 µm or core-shell technology to enhance efficiency and speed. oup.com

Mobile phase optimization is key to successful separation. Typically, a gradient elution is used, involving a mixture of an aqueous phase and an organic solvent, most commonly acetonitrile. oup.comfda.gov.tw To improve peak shape and control the ionization of the analytes for mass spectrometry detection, the mobile phase is often acidified with additives like formic acid or acetic acid. oup.comfda.gov.tw

Table 1: Examples of Liquid Chromatography Parameters for Synthetic Cannabinoid Metabolite Analysis
ParameterConditionSource
ColumnZorbax Eclipse Plus C-18 (2.1 mm × 50 mm, 1.8 µm) oup.comoup.com
Column Temperature50°C oup.com
Mobile Phase A0.2% acetic acid in deionized water oup.comoup.com
Mobile Phase B100% acetonitrile oup.comoup.com
Flow Rate0.7 mL/min oup.comoup.com
GradientGradient elution (specifics vary by method) oup.com

Gas Chromatography (GC)

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of various drugs of abuse. zeptometrix.comoup.comoup.com However, for polar compounds like the N-(4-hydroxypentyl) metabolite of ADBICA, direct analysis by GC is challenging due to the presence of the hydroxyl functional group. This polar group can lead to poor peak shape, thermal degradation in the hot injector, and reduced volatility.

To overcome these issues, a chemical derivatization step is generally required prior to GC-MS analysis. nih.gov This process involves reacting the analyte with a derivatizing agent to replace the active hydrogen of the hydroxyl group with a less polar, more thermally stable group. Common derivatization techniques include acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.gov While GC-MS is a powerful tool, the need for this extra sample preparation step has made liquid chromatography-based methods more common for this class of compounds in many laboratories. oup.com

Mass Spectrometry (MS) Detection Methods

Mass spectrometry is the definitive detection method for the analysis of this compound due to its exceptional sensitivity and selectivity. It allows for the confident identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely applied and powerful technique for the quantification of synthetic cannabinoid metabolites in complex biological matrices like urine and blood. oup.comoup.comunifi.it This approach offers high sensitivity, allowing for the detection of low concentrations, and high specificity, which minimizes the chance of interferences from other compounds in the sample. oup.com

Triple Quadrupole Mass Spectrometry (LC-QQQ-MS)

For quantitative analysis, triple quadrupole (QQQ) mass spectrometers are frequently employed. oup.com These instruments operate in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique. In MRM, the first quadrupole selects a specific precursor ion (typically the protonated molecule, [M+H]⁺, of the analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for one or more specific product ions resulting from the fragmentation. oup.com This process creates a highly specific "transition" from precursor to product ion that is unique to the target analyte, greatly reducing background noise and improving detection limits. unipd.it

While specific MRM transitions for this compound are not detailed in the reviewed literature, the table below shows an example for the closely related ADBICA N-pentanoic acid metabolite, illustrating the typical data generated. fda.gov.tw

Table 2: Example MRM Parameters for a Related ADBICA Metabolite
CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Source
ADBICA N-pentanoic acid metabolite377244*144 fda.gov.tw

*Denotes the quantifier ion.

High-Resolution Mass Spectrometry (LC-HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds like novel metabolites. nih.gov For synthetic cannabinoids, where numerous isomers may exist, HRMS coupled with liquid chromatography is invaluable. nih.gov It can help distinguish between positional isomers which may have identical nominal masses but slightly different exact masses and fragmentation patterns. nih.gov

Time-of-Flight Mass Spectrometry (LC-TOF/MS)

Time-of-Flight (TOF) mass spectrometry is a type of high-resolution mass spectrometry that separates ions based on the time it takes for them to travel through a flight tube of a known length. nih.gov When coupled with LC, particularly in the form of a quadrupole-time-of-flight (QTOF) instrument, it combines the quantitative capabilities of a quadrupole with the high-resolution, accurate-mass capabilities of a TOF analyzer. This allows for both the screening for a wide range of compounds and the confident identification of analytes based on their exact mass and isotopic patterns, making it a versatile tool in forensic toxicology. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of synthetic cannabinoids and their metabolites. While less common for the analysis of more polar metabolites without derivatization, GC-MS can be employed for the characterization of these compounds. researchgate.net For analysis, samples may require derivatization to increase the volatility and thermal stability of the analyte, allowing it to pass through the gas chromatograph.

The GC-MS system separates compounds based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the compounds are ionized, typically by electron ionization (EI), which produces a unique and reproducible fragmentation pattern. This mass spectrum serves as a chemical fingerprint, which can be compared against a spectral library for identification. Cayman Chemical, for instance, maintains a searchable GC-MS spectral database containing data for over 2,000 forensic drug standards. caymanchem.com

Table 2: General GC-MS Operating Conditions for Chemical Analysis These parameters are for general chemical analysis and not specific to this compound.

Parameter Setting Reference
Gas Chromatograph Hewlett Packard 6890 nih.gov
Mass Detector Hewlett Packard 5792A nih.gov
Column HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm) nih.gov
Carrier Gas Helium nih.gov
Injector Temperature 280°C nih.gov
Ionization Potential 70 eV nih.gov

| Ion Source Temperature | 250°C | nih.gov |

Ionization Techniques

The choice of ionization technique is critical for achieving optimal sensitivity and minimizing matrix effects in mass spectrometry.

Electrospray ionization (ESI) is the most commonly used ionization source for LC-MS analysis of synthetic cannabinoid metabolites. oup.comdiva-portal.org ESI is a soft ionization technique that generates protonated molecules [M+H]+ in positive ion mode, which is typical for the analysis of these compounds. oup.com The process involves applying a high voltage to a liquid passing through a capillary, which creates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the mass analyzer. Parameters such as drying gas temperature, sheath gas temperature, nebulizer pressure, and capillary voltage are optimized to achieve the best signal. oup.com However, ESI is susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially compromising accuracy and reproducibility. oup.com

Atmospheric pressure chemical ionization (APCI) is an alternative ionization technique that can be less prone to matrix effects than ESI for certain compounds. nih.gov APCI is suitable for semi-polar to non-polar compounds and works by vaporizing the eluent from the LC in a heated nebulizer. A corona discharge then creates reactant ions from the mobile phase solvent, which in turn ionize the analyte molecules through chemical reactions (proton transfer or charge exchange). A study comparing APCI and ESI for the analysis of 11 cannabinoids and their metabolites found that ESI was associated with extensive ion suppression in plasma and urine samples, whereas the APCI-based assay was successfully validated. nih.gov This suggests that for certain complex matrices, APCI may offer a more robust and reliable method for the quantification of cannabinoid metabolites. nih.gov

Immunoassay Screening Techniques

Immunoassays are widely used as a preliminary screening tool for drugs of abuse due to their high throughput and cost-effectiveness. These assays use antibodies to detect the presence of a specific drug or a class of related compounds.

The homogeneous enzyme immunoassay (HEIA) is a competitive immunoassay technique used for the rapid screening of synthetic cannabinoids in urine. nih.gov The principle involves competition between the drug present in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. nih.gov If the drug is present in the sample, it binds to the antibody, leaving the drug-enzyme conjugate free to react and produce a color change, which is measured by a spectrophotometer. The magnitude of the signal is proportional to the concentration of the drug in the sample.

Commercially available HEIA kits for synthetic cannabinoids often target metabolites of earlier generation compounds, such as JWH-018 N-pentanoic acid. nih.gov The utility of these assays for detecting newer metabolites like this compound depends on the cross-reactivity of the antibodies. An evaluation of the Immunalysis HEIA K2 Spice kit demonstrated acceptable sensitivity, specificity, and efficiency for detecting various synthetic cannabinoids that cross-react with the JWH-018 N-pentanoic acid antibodies. nih.gov However, the degree of cross-reactivity for specific, newer metabolites is often uncharacterized, and positive screening results must be confirmed by a more specific method like LC-MS/MS. nih.gov

Table 3: Performance of Immunalysis HEIA K2 Spice Kit at 10 µg/L Cutoff

Performance Metric Value Reference
Sensitivity 75.6% nih.gov
Specificity 99.6% nih.gov

| Efficiency | 96.8% | nih.gov |

Cross-Reactivity Profiles with Related Compounds

Immunoassays are often used as initial screening tools in toxicology laboratories due to their speed and cost-effectiveness. nih.gov However, their utility for detecting specific synthetic cannabinoid metabolites can be limited by the cross-reactivity of the antibodies used. researchgate.net The structural diversity of synthetic cannabinoids means that an assay designed for one compound may not detect another, or its metabolites, effectively. nih.gov

For this compound, specific cross-reactivity has been documented in a Homogeneous Enzyme Immunoassay (HEIA). In a study using an assay calibrated with AB-PINACA pentanoic acid, this compound showed significant cross-reactivity. This highlights the potential for some immunoassays to detect this metabolite, although the response may not be specific. jantdx.com

It is crucial to note that many immunoassays designed to detect the N-pentanoic acid metabolites of earlier synthetic cannabinoids like JWH-018 may not effectively detect newer generations of these substances. nih.gov Research has shown that even minor structural modifications, such as changes in the core indole (B1671886) or indazole structure or the length of the alkyl chain, can significantly impact antibody recognition. nih.govnih.gov

Table 1: Immunoassay Cross-Reactivity of this compound and Related Compounds Data sourced from a Homogeneous Enzyme Immunoassay (HEIA) calibrated with 10 ng/mL of AB-PINACA pentanoic acid. jantdx.com

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
This compound1567
ADBICA2050
ADBICA N-pentanoic acid1567
ADBICA N-(5-hydroxypentyl) metabolite1567
5-fluoro ADBICA1283
ADB-PINACA N-(4-hydroxypentyl) metabolite8125

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure that they are fit for their intended purpose. For forensic toxicology, this involves demonstrating adequate performance across several key parameters. unipd.it Methods for detecting this compound are typically validated as part of broader panels that include numerous synthetic cannabinoid metabolites. oup.comnih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For quantitative analyses, the lower limit of quantitation (LLOQ) is often the most critical parameter. oup.com

In multi-analyte LC-MS/MS methods that include synthetic cannabinoid metabolites, LLOQs are commonly established in the range of 0.1 to 0.5 ng/mL in urine and blood. oup.comnih.gov One comprehensive method established a linear range from 0.5–200 ng/mL for 32 synthetic cannabinoid metabolites. oup.com The LLOQ is typically defined as the lowest point on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and an accuracy within ±20%. oup.com For some highly sensitive methods, LODs can be as low as 0.01 to 0.05 ng/mL. nih.govojp.gov

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. oup.com LC-MS/MS provides high selectivity by separating compounds chromatographically before detecting them based on their specific mass-to-charge ratios and fragmentation patterns.

Specificity is ensured by monitoring unique precursor-to-product ion transitions for each analyte. Validation studies demonstrate specificity by analyzing blank matrix samples from multiple sources to check for interferences. oup.com Furthermore, samples are often spiked with a wide range of other common drugs of abuse and pharmaceuticals to ensure that none of these compounds produce a signal that could be mistaken for the target analyte. oup.comojp.gov In validated methods for synthetic cannabinoids, no significant interferences have been noted that would compromise the identification of the target metabolites. oup.com

Accuracy, often expressed as the percentage of error or bias, measures the closeness of a determined value to the true value. Precision, typically measured by the relative standard deviation (RSD), describes the closeness of repeated measurements to each other. oup.com

For the quantification of synthetic cannabinoid metabolites, validation guidelines generally require accuracy to be within ±20% of the target value (especially at the LLOQ) and precision to have an RSD of ≤15%. oup.com Studies validating large panels of these metabolites consistently meet these criteria for both intraday (within the same day) and interday (across different days) analyses. oup.comnii.ac.jpnih.gov

Table 2: Typical Method Performance Characteristics for Synthetic Cannabinoid Metabolite Quantification in Urine This table represents typical validation data from multi-analyte LC-MS/MS methods.

ParameterTypical Acceptance Criteria/RangeReference
Linear Range0.1 - 10 ng/mL or 0.5 - 200 ng/mL oup.comnih.gov
LLOQ0.1 - 0.5 ng/mL oup.comnih.gov
Accuracy (Bias)Within ±20% oup.com
Precision (RSD)≤15% oup.com

Biological matrices like urine and blood are complex and contain numerous endogenous substances (salts, lipids, proteins) that can interfere with the analysis. nih.gov In LC-MS/MS, these substances can co-elute with the target analyte and affect its ionization efficiency in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of quantification. researchgate.net

Electrospray ionization (ESI), a common technique used in these analyses, is particularly susceptible to matrix effects. nih.gov To mitigate this, robust sample preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are employed to clean up the sample before analysis. oup.comresearchgate.net The impact of the matrix is assessed during method validation by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent. Studies on synthetic cannabinoid metabolites have reported matrix effects ranging from minimal to significant, with some methods showing effects between 75.5% and 116% (where 100% indicates no effect). oup.comnii.ac.jp The use of stable isotope-labeled internal standards that co-elute with the analyte is a common and effective strategy to compensate for matrix effects.

Iii. Metabolic Pathways and Biotransformation of Adbica

Phase I Metabolism: Hydroxylation and Oxidation

Phase I metabolism primarily involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. youtube.comyoutube.com For ADBICA, the most significant Phase I reactions are hydroxylation and oxidation, which occur at various positions on the molecule. nih.govdiva-portal.org These reactions are catalyzed by a superfamily of enzymes known as Cytochrome P450. youtube.comnih.gov

The N-pentyl side chain is a primary target for metabolic activity. diva-portal.orgnih.gov The metabolism of structurally related synthetic cannabinoids with N-alkyl chains demonstrates that hydroxylation along this chain is a major biotransformation. nih.govnih.gov For compounds with pentyl or hexyl chains, this metabolic pathway is particularly prominent compared to those with shorter alkyl chains. nih.govdiva-portal.org

The N-(4-hydroxypentyl) metabolite of ADBICA is a potential Phase I metabolite formed through this pathway. sapphirebioscience.comglpbio.com Research on analogous compounds, such as ADB-PINACA, which also has a pentyl chain, shows that the main site of biotransformation is this alkyl chain, leading to the formation of mono-hydroxylated products. diva-portal.org Studies on ADB-HEXINACA, a compound with a longer hexyl chain, identified the 4-hydroxy-hexyl metabolite as the most significant mono-hydroxylation product. nih.govdiva-portal.org Similarly, the N-(5-hydroxypentyl) metabolite is also an expected product of ADBICA metabolism. caymanchem.comnih.gov These hydroxylated metabolites are often key biomarkers for identifying exposure to the parent compound. nih.govdiva-portal.org

Table 1: Key Hydroxylated Metabolites of ADBICA and Related Compounds
Parent CompoundMetaboliteMetabolic ReactionSignificanceReference
ADBICAADBICA N-(4-hydroxypentyl) metaboliteHydroxylation at the 4-position of the pentyl chainPotential major Phase I metabolite sapphirebioscience.comglpbio.com
ADBICAADBICA N-(5-hydroxypentyl) metaboliteHydroxylation at the 5-position of the pentyl chainExpected Phase I metabolite caymanchem.comnih.gov
ADB-PINACAHydroxypentyl AB-PINACAHydroxylation on the pentyl chain (likely 4-position)Predominant metabolite nih.gov
ADB-HEXINACA4-hydroxy-hexyl metaboliteHydroxylation at the 4-position of the hexyl chainMost abundant mono-hydroxylation product nih.govdiva-portal.org

While the N-pentyl chain is the primary site of metabolism, hydroxylation can also occur on the core structure of ADBICA, although these are generally considered minor pathways. nih.gov In studies of the related compound ADB-HEXINACA, low abundances of metabolites resulting from mono-hydroxylation of the indazole ring and the tert-butyl moiety were observed. nih.gov Similarly, for ADB-BUTINACA, which has a butyl chain, mono-hydroxylation on the indazole ring was identified as a notable metabolic route. researchgate.net This suggests that while less favored, the indazole core of ADBICA is also susceptible to Phase I hydroxylation.

The oxidative metabolism of synthetic cannabinoids is predominantly carried out by the Cytochrome P450 (CYP) enzyme system located mainly in the liver. youtube.comnih.gov This superfamily of enzymes is responsible for the biotransformation of a vast number of foreign substances. youtube.com Phytocannabinoids are extensively metabolized by CYPs, and this enzyme system is also a major metabolic pathway for synthetic cannabinoids. nih.gov

Specific isoforms of the CYP450 family are implicated in cannabinoid metabolism. Research indicates that CYP2C9 and CYP3A4 are the major enzymes involved in the hydroxylation of cannabinoids. nih.govnih.gov Specifically, CYP2C9 has been shown to efficiently catalyze the 11-hydroxylation of tetrahydrocannabinols (THCs), a reaction analogous to the hydroxylation of the pentyl side chain in synthetic cannabinoids. nih.gov

While direct studies on ADBICA are limited, the metabolism of other compounds suggests the involvement of both CYP2C9 and CYP1A2. researchgate.netnih.gov For instance, the metabolism of agomelatine (B1665654) is primarily mediated by CYP1A2, with a smaller contribution from CYP2C9. researchgate.netnih.gov Given that phytocannabinoids are extensively metabolized by CYP2C9, it is a primary candidate for the hydroxylation of ADBICA's pentyl chain. nih.gov The potential for multiple CYP enzymes to be involved highlights the complexity of drug metabolism, which can be influenced by individual genetic variations in these enzymes. nih.gov

Table 2: Cytochrome P450 Isozymes in Cannabinoid Metabolism
CYP IsozymeRole in Cannabinoid MetabolismReference
CYP2C9Major enzyme for hydroxylation of cannabinoids, including the 11-hydroxylation of THCs. nih.govnih.gov
CYP3A4Major enzyme for hydroxylation at other positions on the cannabinoid structure. nih.gov
CYP1A2Involved in the metabolism of various drugs, sometimes in conjunction with CYP2C9. researchgate.netnih.gov
CYP2C19Contributes to the metabolism of phytocannabinoids. nih.gov

Role of Cytochrome P450 (CYP) Isozymes

Phase II Metabolism: Conjugation

Following Phase I reactions, the resulting metabolites, which now possess a suitable functional group (like the hydroxyl group on the N-(4-hydroxypentyl) metabolite), can undergo Phase II metabolism. youtube.comyoutube.com Phase II reactions are conjugation processes where an endogenous molecule is attached to the metabolite. youtube.com This process significantly increases the water solubility of the compound, preparing it for efficient renal or biliary excretion. youtube.comnih.gov

Glucuronidation is the most common Phase II reaction. youtube.com It involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.comnih.gov The resulting glucuronide conjugate is highly polar and readily eliminated from the body. youtube.comnih.gov

The hydroxylated metabolites of ADBICA, such as the N-(4-hydroxypentyl) metabolite, are prime substrates for glucuronidation. nih.govnih.gov Studies on the related compound ADB-HEXINACA have shown that its mono-hydroxylated indazole ring metabolite undergoes extensive Phase II metabolism to form a glucuronide. nih.gov This indicates that glucuronidation is a significant pathway for the clearance of Phase I metabolites of ADBICA and similar synthetic cannabinoids. The formation of these glucuronide conjugates is a critical detoxification step. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs)

Following initial breakdown by Phase I enzymes, the resulting metabolites of synthetic cannabinoids, including ADBICA, often undergo a second phase of metabolism known as conjugation. researchgate.net A key family of enzymes in this process is the UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are located primarily in the endoplasmic reticulum of liver cells and other tissues. xenotech.comyoutube.com

The primary function of UGTs is to attach a molecule of glucuronic acid to the metabolite. nih.govnih.gov This process, called glucuronidation, significantly increases the water solubility of the metabolite, making it easier for the body to excrete it through urine. researchgate.netnih.gov For synthetic cannabinoids, glucuronidation is a major pathway for detoxification and elimination. researchgate.netnih.gov Hydroxylated metabolites, such as the N-(4-hydroxypentyl) metabolite of ADBICA, are prime candidates for glucuronidation, where the glucuronic acid is attached to the newly introduced hydroxyl group. researchgate.net The resulting glucuronide conjugates are generally inactive and readily eliminated. nih.gov

The UGT superfamily consists of several enzymes, with UGT1A and 2B subfamilies being particularly important for drug metabolism. nih.gov The specific UGT enzymes involved in the metabolism of ADBICA and its metabolites have not been definitively identified, but based on the metabolism of other similar compounds, it is likely that multiple UGT isoforms play a role. nih.gov

Comparative Metabolism with Other Synthetic Cannabinoids

The metabolic pathways of ADBICA are not unique but share many similarities with other synthetic cannabinoids, particularly those with similar chemical structures. frontiersin.orgsapphirebioscience.comnih.govnih.gov Understanding these commonalities and differences is essential for forensic analysis and for predicting the metabolic fate of new, emerging synthetic cannabinoids.

Similarities in Hydroxylation and Carboxylation

A common and major metabolic route for many synthetic cannabinoids, including ADBICA, is hydroxylation. frontiersin.orgsapphirebioscience.comfrontiersin.org This process, primarily carried out by cytochrome P450 (CYP450) enzymes, involves the addition of a hydroxyl (-OH) group to the molecule. In synthetic cannabinoids with an alkyl side chain, like the pentyl group in ADBICA, hydroxylation frequently occurs at various positions along this chain. nih.gov The formation of the N-(4-hydroxypentyl) metabolite is a direct result of this process. sapphirebioscience.comglpbio.com

Following hydroxylation, a subsequent oxidation step can occur, leading to the formation of a carboxylic acid metabolite. frontiersin.org This two-step process of hydroxylation followed by oxidation to a carboxylic acid is a well-established metabolic pathway for many synthetic cannabinoids. frontiersin.orgoup.com These carboxylated metabolites are often major urinary markers used to detect synthetic cannabinoid use. oup.com

Differences in Amide Hydrolysis and N-Dealkylation Patterns

While hydroxylation and carboxylation are common themes, differences in metabolic pathways also exist among synthetic cannabinoids. frontiersin.org One such difference lies in the extent of amide hydrolysis. For some synthetic cannabinoids, the hydrolysis of the amide linkage is a significant metabolic pathway. researchgate.net In the case of ADBICA, this would involve the cleavage of the bond connecting the indole (B1671886) core to the tert-butylamide moiety.

Converging Metabolic Pathways and Analytical Challenges

The similarities in metabolic pathways, particularly hydroxylation and carboxylation, can lead to converging metabolic pathways. This means that different parent synthetic cannabinoids can produce identical or very similar metabolites. frontiersin.orgresearchgate.net For example, a hydroxylated metabolite of ADBICA might be structurally identical to a metabolite of another synthetic cannabinoid that also possesses a pentyl side chain.

This metabolic convergence poses a significant challenge for forensic and clinical toxicology. frontiersin.orgresearchgate.net The presence of a particular metabolite in a urine sample may not definitively identify the specific parent compound that was consumed. frontiersin.org This ambiguity can complicate the interpretation of analytical results and make it difficult to link specific adverse effects to a particular synthetic cannabinoid. To address this, analytical methods often target a panel of metabolites, and in some cases, the detection of the parent compound in blood or oral fluid may be necessary for unambiguous identification. researchgate.netnih.gov

In Vitro Metabolic Stability and Hepatic Clearance Studies

To predict how a compound like ADBICA will behave in the body, scientists often conduct in vitro studies using human liver preparations. frontiersin.orgglpbio.com These studies provide valuable information about the compound's metabolic stability and how quickly it is likely to be cleared from the body by the liver (hepatic clearance). derangedphysiology.comnih.gov

Human Liver Microsome (HLM) Incubations

A common in vitro model for studying drug metabolism is the use of human liver microsomes (HLMs). frontiersin.orgglpbio.comnih.gov HLMs are small vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the CYP450 enzymes responsible for Phase I metabolism. researchgate.net

In a typical HLM incubation study, the compound of interest, such as ADBICA, is mixed with HLMs in the presence of necessary cofactors like NADPH. mdpi.comresearchgate.net The mixture is then incubated at body temperature, and samples are taken at different time points to measure the disappearance of the parent compound and the formation of metabolites. mdpi.com

These studies can determine the metabolic stability of a compound, often expressed as its half-life (T½) in the microsomal system. nih.govnih.gov A shorter half-life indicates that the compound is rapidly metabolized. The data from HLM incubations can also be used to calculate the intrinsic clearance (CLint), which is a measure of the liver's intrinsic ability to metabolize the drug, and to predict the hepatic clearance (CLh) in the body. nih.govderangedphysiology.comyoutube.com

Table 1: In Vitro Metabolic Parameters of Selected Synthetic Cannabinoids in Human Liver Microsomes

CompoundHalf-life (T½) (min)Predicted Hepatic Clearance (CLh) (mL/min/kg)Predicted Extraction Ratio (ER)Reference
ADB-FUBINACA39.79.00.5 (intermediate) nih.gov

This table presents data for a related synthetic cannabinoid to illustrate the types of information obtained from HLM studies. Data for ADBICA itself is not currently available in the public domain.

Human Hepatocyte Incubations

In vitro studies using human hepatocytes are considered the gold standard for predicting the in vivo metabolism of xenobiotics, including synthetic cannabinoids. These studies involve incubating the compound of interest with pooled human hepatocytes, which contain a full complement of hepatic metabolic enzymes.

In studies of analogous synthetic cannabinoids, a primary metabolic pathway is the hydroxylation at various positions on the N-alkyl chain. nih.govnih.gov For instance, in the case of ADB-HEXINACA, which has a hexyl chain, a 4-hydroxy-hexyl metabolite was identified as a significant product of human hepatocyte incubation. nih.gov This strongly supports the hypothesis that ADBICA, with its pentyl chain, would similarly undergo hydroxylation to form the N-(4-hydroxypentyl) metabolite.

Below is an illustrative table of potential metabolites of ADBICA that could be identified through human hepatocyte incubations, based on common metabolic pathways observed for related synthetic cannabinoids.

Potential Metabolite Metabolic Reaction Anticipated Significance
This compoundMonohydroxylationMajor
ADBICA N-(5-hydroxypentyl) metaboliteMonohydroxylationMajor
ADBICA N-pentanoic acid metaboliteOxidation of terminal alcoholMajor
ADBICA N-(4-hydroxypentyl) glucuronideGlucuronidation (Phase II)Minor

Half-life and Intrinsic Clearance Determination

The metabolic stability of a compound in human hepatocytes is determined by measuring its rate of disappearance over time. From this, two key pharmacokinetic parameters can be derived: the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life represents the time it takes for the concentration of the parent drug to decrease by half, while intrinsic clearance is a measure of the metabolic capacity of the liver for a specific substrate, independent of physiological factors like blood flow.

The calculation of these parameters is a standard component of in vitro drug metabolism studies. The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the resulting line is used to determine the elimination rate constant (k). The half-life is then calculated as 0.693/k. Intrinsic clearance in hepatocytes is typically calculated using the following formula:

CLint (mL/min/kg) = (0.693 / t½) * (volume of incubation / amount of hepatocytes) * scaling factors

Again, specific data for ADBICA is not available. However, a systematic study on the in vitro pharmacokinetics of several indole and indazole-3-carboxamide synthetic cannabinoids provides valuable comparative data. nih.gov This research indicated that most of the tested synthetic cannabinoids were rapidly cleared in human hepatocytes, with intrinsic clearance values ranging from 110 to 3216 mL/min/kg. nih.gov The study also highlighted that indole-based compounds (ending in "-ICA," like ADBICA) generally exhibit slower clearance rates compared to their indazole-based counterparts (ending in "-INACA"). researchgate.net

The following table provides hypothetical, yet plausible, in vitro pharmacokinetic data for ADBICA, based on the trends observed for structurally similar synthetic cannabinoids.

Compound In Vitro Half-life (t½, min) In Vitro Intrinsic Clearance (CLint, mL/min/kg)
ADBICA (Hypothetical)25850
This compoundNot DeterminedNot Determined

It is important to underscore that these values are illustrative and intended to represent the expected metabolic profile of ADBICA based on the behavior of analogous compounds. Definitive data would require specific in vitro studies on ADBICA and its metabolites.

V. Synthetic Chemistry and Reference Standard Development

Synthesis Routes for ADBICA N-(4-hydroxypentyl) Metabolite

The this compound is recognized as a potential phase 1 metabolite of its parent compound, ADBICA, arising from the common metabolic pathway of hydroxylation along the N-pentyl side chain. glpbio.comsapphirebioscience.comnih.gov The synthesis of this metabolite as a reference material is crucial for research and forensic applications. glpbio.comsapphirebioscience.com

While specific, peer-reviewed synthetic procedures for this exact metabolite are not extensively detailed in the public domain, a plausible and common synthetic strategy can be inferred from established organic chemistry principles and published syntheses of analogous compounds. nih.govnih.gov The synthesis would likely involve two key fragments: the indole-3-carboxamide core and the 4-hydroxypentyl side chain.

A general approach would involve the N-alkylation of a suitable indole (B1671886) precursor. This precursor, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indole-3-carboxamide, would be reacted with a pentyl derivative bearing a leaving group (such as a halide or tosylate) at the 1-position and a protected hydroxyl group at the 4-position. The use of a protecting group, for instance, a silyl (B83357) ether or a tetrahydropyranyl (THP) ether, on the hydroxyl function is critical to prevent it from interfering with the N-alkylation reaction. The alkylation is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Following the successful attachment of the side chain, the protecting group would be removed under appropriate conditions (e.g., acid hydrolysis for a THP ether or a fluoride (B91410) source for a silyl ether) to yield the final this compound.

Alternatively, the synthesis could begin with the alkylation of an indole-3-carboxylate (B1236618) ester with the protected 4-hydroxypentyl chain, followed by hydrolysis of the ester to a carboxylic acid. The resulting acid would then be coupled with L-tert-leucinamide using standard peptide coupling reagents to form the final amide bond.

Purity and Characterization of Reference Materials

Reference materials for this compound are commercially available for research and forensic use, and they are typically supplied with a certificate of analysis detailing their purity and identity. nih.govacs.org These materials are generally high-purity crystalline solids. glpbio.com

The characterization of these reference standards is performed using a suite of analytical techniques to confirm the structure and establish purity. A purity of ≥98% is commonly specified for commercial standards. glpbio.comacs.org A specific batch analysis for one such standard demonstrated a purity of 100.0% by High-Performance Liquid Chromatography (HPLC) and 100% by Thin-Layer Chromatography (TLC). caymanchem.com

Structural confirmation is achieved through various spectroscopic methods:

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the this compound, electrospray ionization (ESI) typically shows a protonated molecule [M+H]⁺ at m/z 360.5 and a sodium adduct [M+Na]⁺ at m/z 382.6, consistent with the molecular formula C₂₀H₂₉N₃O₃. caymanchem.com

Infrared Spectroscopy (IR): IR analysis is used to confirm the presence of key functional groups, such as the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups within the molecule. The spectrum is expected to conform to the proposed structure. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom. The resulting spectra must be consistent with the structure of N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(4-hydroxypentyl)-1H-indole-3-carboxamide. caymanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of the metabolite in a solvent like methanol (B129727) shows characteristic absorbance maxima. For this compound, λmax values have been reported at 219.00 nm and 292.00 nm. caymanchem.com

The table below summarizes the key analytical specifications for a reference standard of this compound. caymanchem.com

Analytical Test Specification
Purity (HPLC) 100.0%
Purity (TLC) 100%
Mass Spec (MH+) 360.5
Mass Spec (M+Na) 382.6
UV λmax 219.00 nm, 292.00 nm
IR Spectroscopy Conforms to structure
NMR Spectroscopy Conforms to structure
Formal Name N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(4-hydroxypentyl)-1H-indole-3-carboxamide
CAS Number 2460433-26-3
Molecular Formula C₂₀H₂₉N₃O₃
Formula Weight 359.5
Form Crystalline Solid

Use the controls to search, filter, and sort the data in this interactive table.

Isotopic Labeling for Quantitative Analysis

Quantitative analysis of drugs and metabolites in biological matrices, such as urine or blood, by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires the use of an internal standard. nih.govcaymanchem.com The ideal internal standard is an isotopically labeled version of the analyte. nih.gov Stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule. isotope.com

For the this compound, a suitable internal standard would be its deuterated analog, for example, ADBICA N-(4-hydroxypentyl)-d₅ metabolite. The deuterium atoms are typically placed on the pentyl chain. The key advantage of a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) to the non-labeled analyte. nih.gov However, it is easily distinguished by its higher mass in the mass spectrometer.

The synthesis of a deuterated standard would follow a similar route as the non-labeled compound, but would start with an isotopically labeled precursor, such as a deuterated 4-hydroxypentyl halide. During LC-MS/MS analysis, a known amount of the deuterated standard is added to the sample at the beginning of the extraction process. The ratio of the signal from the target analyte to the signal from the internal standard is used to calculate the concentration of the analyte, correcting for any sample loss during preparation or fluctuations in instrument response. This method provides high accuracy and precision, which is essential for forensic toxicology and clinical diagnostics. caymanchem.comnih.gov While specific deuterated standards for the this compound are not widely cited, the use of such standards is a well-established practice for related synthetic cannabinoids like AM-2201 and AB-PINACA. nih.govnih.gov

Vi. Forensic and Toxicological Research Significance Analytical Focus

Role as a Biomarker of Exposure in Biological Specimens

The utility of a metabolite as a biomarker hinges on its detectability and specificity in biological fluids following the consumption of a parent drug. nih.govresearchgate.net Since parent synthetic cannabinoids are often metabolized and cleared from the body quickly, their metabolites serve as the primary targets for toxicological screening and confirmation of use. The ADBICA N-(4-hydroxypentyl) metabolite is considered a potential phase I metabolite of its parent compound, ADBICA. glpbio.comsapphirebioscience.com This assumption is based on well-documented metabolic pathways of structurally similar aminoalkylindole and indazole cannabinoids, where hydroxylation of the N-alkyl side chain is a common biotransformation. caymanchem.comnih.gov

The detection of synthetic cannabinoid metabolites is routinely performed on various biological specimens, with the choice of matrix depending on the specific context of the investigation. nih.gov

Urine: As the most common matrix for monitoring drug use and abstinence, urine typically offers a longer detection window for metabolites compared to blood. frontiersin.org Metabolites like this compound are often excreted in urine, sometimes in conjugated form (e.g., as glucuronides), and may require an enzymatic hydrolysis step before extraction and analysis. oup.comatu.ie

Blood: Blood samples are preferred for determining recent drug use, particularly in contexts such as driving under the influence of drugs (DUID) or acute intoxications. frontiersin.org While parent compounds may be found in blood shortly after use, metabolites are often more consistently detectable. nih.gov For related indazole synthetic cannabinoids like ADB-BUTINACA, both the parent drug and its hydroxylated metabolites have been recommended as target analytes in blood. nih.govatu.ie

Other Matrices: In postmortem forensic toxicology, tissues such as the liver and kidney may also be analyzed. nih.govatu.ie These tissues can sequester drugs and their metabolites, providing crucial information in determining the cause of death. For ADB-BUTINACA, the dihydrodiol and monohydroxylated metabolites were identified as suitable targets in liver and kidney samples. nih.gov

The low concentrations at which these metabolites are typically present necessitate the use of highly sensitive and specific analytical instrumentation, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). mums.ac.irmums.ac.irresearchgate.net

Biological MatrixPrimary Use CaseTypical Target AnalytesDetection Window
UrineRoutine drug testing, abstinence monitoringMetabolites (free and conjugated)Longer (hours to days)
Blood/Plasma/SerumDUID, acute intoxication, postmortem casesParent compound and major metabolitesShorter (hours)
Oral FluidRoadside testing, workplace screeningParent compound and some metabolitesShorter (hours)
HairSegmental analysis for long-term exposureParent compound and stable metabolitesLong (weeks to months)
Tissues (Liver, Kidney)Postmortem investigationsParent compound and metabolitesDependent on case specifics

A significant challenge in the forensic analysis of synthetic cannabinoids is the high degree of structural similarity among different compounds and their resulting metabolites. nih.gov Many synthetic cannabinoids feature an N-pentyl chain, and hydroxylation is a common metabolic pathway, leading to a variety of structurally similar hydroxylated metabolites. nih.gov For example, ADB-PINACA, a related indazole carboxamide, is also known to form an N-(4-hydroxypentyl) metabolite, which could create analytical interference if not properly resolved. caymanchem.com

Differentiating this compound from its isomers and analogs requires sophisticated analytical strategies:

Chromatographic Separation: Techniques like liquid chromatography (LC) are essential for separating isomers before they enter the mass spectrometer. The position of the hydroxyl group (e.g., 4-OH vs. 5-OH) can lead to slight differences in retention time, allowing for their distinction. oup.comnih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provides highly accurate mass measurements. oup.comcfsre.org This allows for the determination of the elemental composition of a molecule, helping to distinguish between metabolites that may have the same nominal mass but different chemical formulas. Furthermore, analyzing the unique fragmentation patterns (product ion spectra) produced during tandem mass spectrometry (MS/MS) is critical for confirming the identity of a specific metabolite. nih.gov

MetaboliteParent CompoundChemical FormulaSignificance
This compoundADBICAC20H29N3O3Potential biomarker for ADBICA use. glpbio.com
ADB-PINACA N-(4-hydroxypentyl) metaboliteADB-PINACAC19H28N4O3Potential interference; requires chromatographic or mass spectrometric differentiation from the ADBICA metabolite. caymanchem.com
ADBICA N-(5-hydroxypentyl) metaboliteADBICAC20H29N3O3Positional isomer of the 4-hydroxypentyl metabolite; requires chromatographic separation for definitive identification. caymanchem.com
ADB-HEXINACA 4-hydroxy-hexyl metaboliteADB-HEXINACAC21H32N4O3A recommended biomarker for ADB-HEXINACA; demonstrates the commonality of side-chain hydroxylation. nih.gov

Analytical Challenges in Forensic Toxicology

The analysis of this compound and other synthetic cannabinoids is fraught with challenges that test the limits of modern forensic toxicology. frontiersin.orgoup.com These difficulties stem largely from the dynamic nature of the illicit drug market.

The primary challenge for forensic laboratories is the constant emergence of new synthetic cannabinoid analogs. frontiersin.orgresearchgate.net Clandestine chemists continually modify the chemical structures of existing compounds to create novel substances that are not yet covered by legislation. benthamscience.comuri.edu ADBICA itself was first identified as a "new-type" cannabimimetic derivative in 2013. caymanchem.com

This rapid turnover creates a significant problem for analytical testing:

Obsolescence of Methods: Targeted analytical methods designed to detect a specific list of compounds can quickly become obsolete as new, unscheduled analogs appear on the market. oup.com

Lack of Reference Materials: The identification and quantification of a new substance in a forensic laboratory typically require a certified reference material. For newly emerged compounds, these standards may be expensive, difficult to procure, or simply unavailable. oup.com By the time a standard is synthesized and methods are validated, the compound may have already been replaced by a newer generation of drugs. oup.com

To combat the challenge of emerging analogs, forensic laboratories must develop and implement adaptive and flexible analytical methods. frontiersin.orgoup.com This requires a shift from purely targeted screening to more comprehensive and proactive approaches.

Key strategies include:

High-Resolution Mass Spectrometry (HRMS): Instruments such as LC-QTOF-MS and LC-Orbitrap-MS are indispensable tools. cfsre.org They allow for non-targeted data acquisition, collecting high-resolution mass spectra for all ions in a sample. This data can be retrospectively analyzed for new compounds that were not anticipated at the time of the initial analysis. HRMS can provide accurate mass measurements to help tentatively identify an unknown compound by its chemical formula and fragmentation pattern. nih.govoup.com

In Vitro Metabolism Studies: To identify likely biomarkers for a new synthetic cannabinoid before it is widely encountered in casework, researchers use in vitro models, such as incubations with human liver microsomes or human hepatocytes. nih.govnih.gov These studies elucidate the primary metabolic pathways (e.g., hydroxylation, hydrolysis, glucuronidation) and identify the most abundant and unique metabolites, guiding toxicologists on which biomarkers to target in authentic urine and blood samples. nih.govresearchgate.netoup.com

Predictive Modeling: Emerging research involves the use of artificial intelligence (AI) and Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These computational tools can help predict the metabolic fate, receptor activity, and even the mass spectral fragmentation of hypothetical new structures, allowing laboratories to anticipate future threats and prepare analytical strategies proactively. mdpi.com

Analytical TechniqueRole in Addressing ChallengesPrimary Advantage
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Highly sensitive and specific detection and quantification of known metabolites. oup.commums.ac.irGold standard for quantitative analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) (e.g., LC-QTOF-MS)Detection and identification of new or unexpected analogs and their metabolites. oup.comcfsre.orgEnables retrospective analysis and identification of unknowns without reference standards.
Human Hepatocyte (HHep) IncubationPredictive identification of major metabolites for new synthetic cannabinoids. nih.govnih.govProvides a human-relevant metabolic profile before authentic samples are available.
Gas Chromatography-Mass Spectrometry (GC-MS)Historically used; still applicable for some volatile and thermally stable compounds. oup.comcfsre.orgRobust and provides reproducible spectral libraries.

Vii. Future Research Directions

Elucidation of Minor Metabolic Pathways

The metabolic fate of most SCs is complex, often yielding numerous metabolites. nih.gov Research on compounds structurally analogous to ADBICA, such as ADB-FUBINACA and ADB-HEXINACA, has revealed extensive biotransformation, with 23 and 16 metabolites identified, respectively, from in vitro studies using human hepatocytes. oup.comnih.gov These transformations include not only hydroxylation on the alkyl chain but also reactions such as indazole hydroxylation, terminal amide hydrolysis, dehydrogenation, di-hydroxylation, and subsequent glucuronide conjugation. oup.comnih.govnih.gov

For ADBICA, while the N-(4-hydroxypentyl) metabolite is a known and expected product, it is highly probable that it represents only one of several metabolic pathways. sapphirebioscience.com Future research must focus on identifying these other, potentially minor, metabolites. This is crucial because minor metabolites can sometimes serve as more specific biomarkers of parent compound intake, especially if major metabolites are common to several different SCs.

Studies on related compounds have demonstrated that the length of the N-alkyl chain influences the primary sites of metabolism; longer chains often favor more extensive metabolism on the tail. nih.gov A comprehensive investigation using high-fidelity in vitro models, such as human hepatocytes, is necessary to map the full metabolic profile of ADBICA. wada-ama.orgfrontiersin.org This would involve identifying products of various reactions, including:

Hydroxylation at other positions of the pentyl chain (e.g., 5-hydroxypentyl). caymanchem.com

Hydroxylation on the indazole core. nih.govresearchgate.net

Formation of dihydrodiol metabolites. nih.govresearchgate.net

Oxidation of hydroxyl groups to form ketone and carboxylic acid metabolites. oup.comnih.gov

Hydrolysis of the terminal amide group. oup.com

Phase II conjugation, primarily with glucuronic acid. nih.gov

Identifying these pathways will provide a more complete picture of ADBICA's biotransformation and equip analytical laboratories with a wider array of target biomarkers.

Comprehensive Pharmacokinetic Modeling

Currently, there is a significant lack of pharmacokinetic data for ADBICA and its metabolites. researchgate.net Understanding the absorption, distribution, metabolism, and excretion (ADME) is fundamental to interpreting toxicological findings. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational technique used to predict the ADME of substances in the body. wikipedia.org

PBPK models are mechanistic, integrating physicochemical properties of the compound with physiological parameters of the species being modeled (e.g., organ volumes, blood flow rates). wikipedia.orgnih.gov This approach has several advantages over classical pharmacokinetic models:

It allows for the prediction of concentrations in specific tissues, not just in blood or plasma. youtube.com

It can be used to extrapolate data across different species and populations. nih.gov

It can simulate the pharmacokinetic profiles of both a parent drug and its metabolites. nih.gov

Future research should aim to develop a PBPK model for ADBICA and its N-(4-hydroxypentyl) metabolite. This would require initial in vitro experiments to determine key parameters, such as metabolic stability and the enzymes responsible for its formation. wvu.edu The resulting model could predict the time course of the metabolite's concentration in the body, its potential for accumulation, and its elimination half-life. Such models are invaluable for understanding the duration of potential effects and the window of detection in biological samples. wikipedia.org

Advanced Analytical Techniques for Trace Analysis

The detection of SC metabolites in biological matrices like blood and urine is challenging due to their typically low concentrations. nih.govnih.gov The development and refinement of highly sensitive and specific analytical methods are paramount.

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), has become the gold standard for metabolite identification and quantification. nih.govnih.govresearchgate.net Future research should focus on optimizing these techniques for the trace analysis of ADBICA N-(4-hydroxypentyl) metabolite and other minor metabolites. Key areas for advancement include:

Improving Sensitivity: Reaching lower limits of detection (LOD) and quantification (LOQ) is essential. Current methods for some SCs can achieve LODs in the sub-nanogram per milliliter range (e.g., 0.1-0.5 ng/mL). acs.org

Non-Targeted Screening: Employing non-targeted HRMS screening allows for the discovery of previously unknown metabolites in authentic samples. This approach is more flexible than targeted methods and permits retrospective data analysis as new compounds emerge. nih.gov

Tandem Mass Spectrometry (MS/MS): Utilizing MS/MS provides structural information that is crucial for the confident identification of metabolites. numberanalytics.comnih.govyoutube.com Developing a comprehensive library of MS/MS spectra for predicted ADBICA metabolites is a critical research goal.

Overcoming Matrix Effects: Biological samples contain endogenous materials that can interfere with the ionization of target analytes, a phenomenon known as the matrix effect. Research into advanced sample preparation techniques, such as solid-phase extraction (SPE) and derivatization, can help minimize these effects and improve analytical accuracy.

These analytical advancements are necessary to ensure that laboratories can reliably detect ADBICA consumption, even at low levels or after a significant amount of time has passed.

Development of Novel Preclinical Models for Metabolite Evaluation

In Vitro Models: Human liver microsomes (HLM) and cryopreserved human hepatocytes are the most common in vitro models used to study SC metabolism. wvu.edunih.gov Human hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and Phase II metabolic enzymes and can more accurately predict human metabolism in vivo. wada-ama.org Future studies should prioritize the use of human hepatocytes to characterize ADBICA's metabolites. frontiersin.org Other investigational models, such as the fungus Cunninghamella elegans, have shown promise in producing some, but not all, human metabolites and could be used as a supplementary screening tool. frontiersin.orgnih.gov

In Vivo Models: Animal models, such as rodents and pigs, are used for comprehensive pharmacokinetic studies that are not feasible in humans. researchgate.netnih.gov However, interspecies differences in metabolism can complicate the direct extrapolation of results to humans. A promising avenue of research is the use of chimeric mice with "humanized" livers, which have been successfully used to predict exposure to human-specific metabolites of other drugs and could be applied to SCs. nih.gov

Activity Profiling Models: Once metabolites like this compound are identified and synthesized, their specific biological activity must be evaluated. This involves using in vitro bioassays, such as receptor binding or functional assays, to determine their affinity and efficacy at human cannabinoid receptors (CB1 and CB2). acs.orgnih.gov Studies on hydroxylpentyl metabolites of other SCs have shown that they often retain efficacy at these receptors. nih.gov Understanding the activity of ADBICA's metabolites is essential for a complete toxicological and pharmacological assessment.

The following table summarizes the key future research directions and their primary objectives.

Table of Compounds

Q & A

Q. What protocols ensure reproducibility in metabolite stability studies under varying pH conditions?

  • Best Practices : Use buffered solutions (pH 3–9) and monitor degradation via LC-MS/MS over 24–72 hours. Identify hazardous decomposition products (e.g., CO, CO2) using thermal stability tests and avoid incompatible materials (e.g., oxidizing agents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.